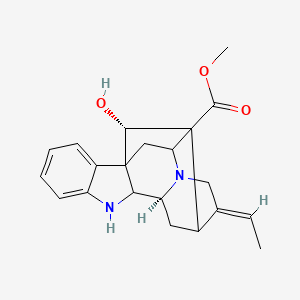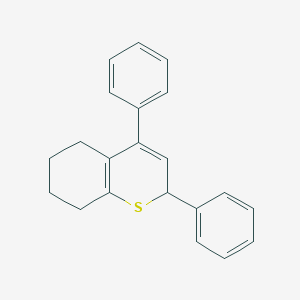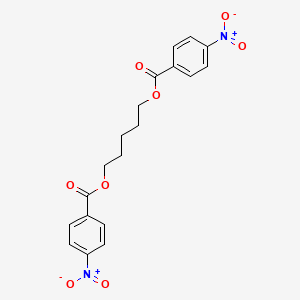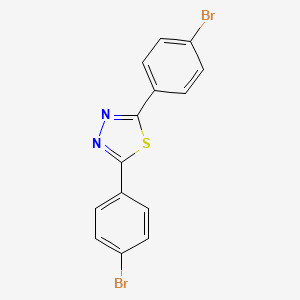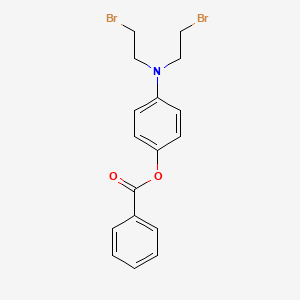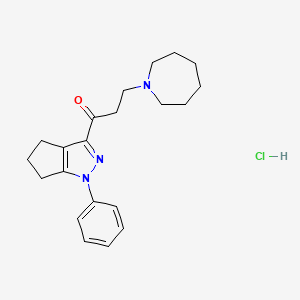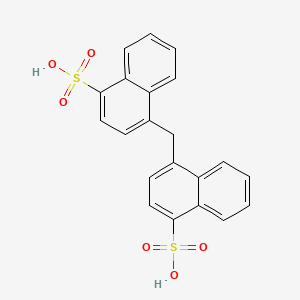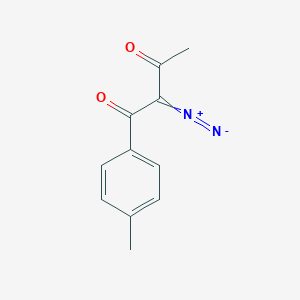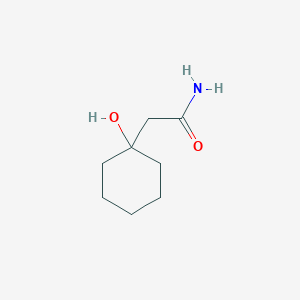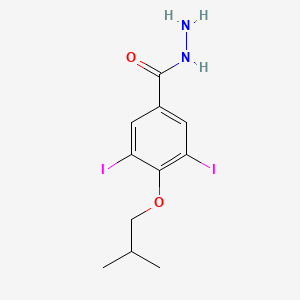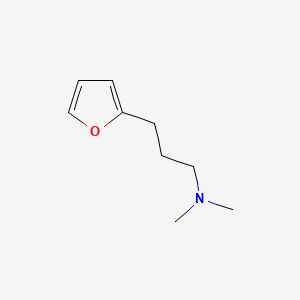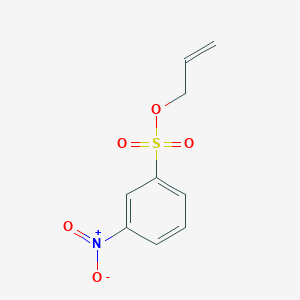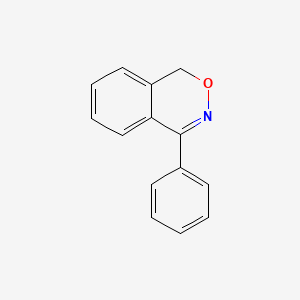
4-Phenyl-1h-2,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1h-2,3-benzoxazine is a bicyclic heterocyclic compound that contains one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . This compound is part of the benzoxazine family, known for their applications in producing high-performance thermoset resins .
准备方法
4-Phenyl-1h-2,3-benzoxazine can be synthesized through a Mannich-like condensation reaction involving phenolic derivatives, formaldehyde, and primary amines . The reaction typically proceeds through a ring-closure process on the phenolic derivative. Industrial production methods often employ a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is favored due to its simplicity and efficiency.
化学反应分析
4-Phenyl-1h-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
科学研究应用
4-Phenyl-1h-2,3-benzoxazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Phenyl-1h-2,3-benzoxazine involves its ability to undergo ring-opening polymerization (ROP) when subjected to thermal treatment . This process leads to the formation of high molecular weight polymers with excellent mechanical and thermal properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components, leading to its antimicrobial and anti-inflammatory effects .
相似化合物的比较
4-Phenyl-1h-2,3-benzoxazine can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Similar in structure but differs in the position of the phenyl group.
4H-3,1-Benzoxazin-4-one: Contains a different ring structure and exhibits distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting properties, making it highly valuable in various applications.
属性
CAS 编号 |
17799-96-1 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-phenyl-1H-2,3-benzoxazine |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-16-15-14/h1-9H,10H2 |
InChI 键 |
MWLKKCRDRIEGLU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=NO1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
